molecular formula C22H18Br2N4O3S B11652005 (6Z)-6-{5-bromo-2-[2-(4-bromophenoxy)ethoxy]benzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-6-{5-bromo-2-[2-(4-bromophenoxy)ethoxy]benzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11652005
M. Wt: 578.3 g/mol
InChI Key: VIQFBYFCUINNQK-NWSLSDTJSA-N
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Description

The compound (6Z)-6-{5-bromo-2-[2-(4-bromophenoxy)ethoxy]benzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex organic molecule belonging to the class of thiadiazolopyrimidines. This compound is characterized by its unique structure, which includes brominated phenoxy and ethoxy groups, making it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-6-{5-bromo-2-[2-(4-bromophenoxy)ethoxy]benzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multiple steps:

    Formation of the Thiadiazolopyrimidine Core: The initial step involves the synthesis of the thiadiazolopyrimidine core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Etherification: The ethoxy and phenoxy groups are introduced via etherification reactions, often using alkyl halides and phenols in the presence of a base like potassium carbonate.

    Condensation: The final step involves the condensation of the brominated intermediate with an aldehyde or ketone to form the benzylidene moiety.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated synthesis to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and imino groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the imino group, converting it to an amine using reducing agents such as sodium borohydride.

    Substitution: The bromine atoms in the compound make it susceptible to nucleophilic substitution reactions, where nucleophiles like amines or thiols can replace the bromine atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, and other nucleophiles in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted products where bromine atoms are replaced by nucleophiles.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound is investigated for its potential as an antimicrobial and anticancer agent. Its brominated phenoxy and ethoxy groups are believed to interact with biological targets, inhibiting the growth of pathogens and cancer cells.

Medicine

In medicine, the compound’s potential therapeutic applications are explored, particularly in the development of new drugs. Its ability to undergo various chemical reactions makes it a candidate for drug design and development.

Industry

Industrially, the compound could be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which (6Z)-6-{5-bromo-2-[2-(4-bromophenoxy)ethoxy]benzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The brominated phenoxy and ethoxy groups are believed to enhance binding affinity to these targets, leading to inhibition or activation of specific biological pathways. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action, potentially leading to the generation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • (6Z)-6-{4-[2-(4-bromophenoxy)ethoxy]-3-chloro-5-methoxybenzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
  • (6Z)-6-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxybenzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Uniqueness

The uniqueness of (6Z)-6-{5-bromo-2-[2-(4-bromophenoxy)ethoxy]benzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple bromine atoms and the ethoxy linkage differentiates it from other similar compounds, potentially leading to unique reactivity and biological activity profiles.

This detailed overview provides a comprehensive understanding of the compound, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H18Br2N4O3S

Molecular Weight

578.3 g/mol

IUPAC Name

(6Z)-6-[[5-bromo-2-[2-(4-bromophenoxy)ethoxy]phenyl]methylidene]-2-ethyl-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C22H18Br2N4O3S/c1-2-19-27-28-20(25)17(21(29)26-22(28)32-19)12-13-11-15(24)5-8-18(13)31-10-9-30-16-6-3-14(23)4-7-16/h3-8,11-12,25H,2,9-10H2,1H3/b17-12-,25-20?

InChI Key

VIQFBYFCUINNQK-NWSLSDTJSA-N

Isomeric SMILES

CCC1=NN2C(=N)/C(=C/C3=C(C=CC(=C3)Br)OCCOC4=CC=C(C=C4)Br)/C(=O)N=C2S1

Canonical SMILES

CCC1=NN2C(=N)C(=CC3=C(C=CC(=C3)Br)OCCOC4=CC=C(C=C4)Br)C(=O)N=C2S1

Origin of Product

United States

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